N-(5-chloro-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a sulfonamido group at the 2-position of the thiazole ring and a 5-chloro-2-methylphenyl substituent on the acetamide moiety.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-12-3-4-13(20)9-17(12)22-18(24)10-14-11-28-19(21-14)23-29(25,26)16-7-5-15(27-2)6-8-16/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDKGFYCYIFTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone to form the thiazole ring under basic conditions.
Sulfonamide Formation: Reacting the thiazole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.
Acetamide Formation: Coupling the sulfonamide-thiazole intermediate with 5-chloro-2-methylphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like KMnO₄.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Halogen atoms can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH₄).
Substitution: Sodium iodide (NaI) in acetone, sodium hydride (NaH) in DMF.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential antimicrobial, anti-inflammatory, or anticancer agent.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, sulfonamide derivatives inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This can lead to the disruption of essential biological processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Thiazole vs. Oxadiazole Derivatives
- N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t): This compound replaces the thiazole ring with a 1,3,4-oxadiazole core. The oxadiazole’s electron-deficient nature may alter binding affinity compared to the electron-rich thiazole. No activity data are provided, but such modifications often influence metabolic stability .
Triazole-Based Analogues
- 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide: Replacing the thiazole with a 1,2,4-triazole ring introduces an additional nitrogen atom, enhancing hydrogen-bonding capabilities. The 4-dimethylaminophenyl group may improve solubility, contrasting with the 5-chloro-2-methylphenyl group’s hydrophobicity in the target compound .
Substituent Variations
Sulfonamido Group Modifications
- 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide: This analogue features a 4-chlorophenylsulfonamido group instead of the 4-methoxyphenylsulfonamido moiety. The 4-phenoxyphenyl acetamide substituent may confer distinct steric and electronic properties compared to the chloro-methylphenyl group .
Bicyclic Substituents
- N-(2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide: The bicycloheptane substituent introduces significant steric bulk, likely impacting membrane permeability and target selectivity. The dihydrobenzodioxine carbonyl group adds rigidity, contrasting with the flexible methoxyphenylsulfonamido group in the target compound .
Acetamide Side Chain Variations
Key SAR Insights
- Thiazole Core : Essential for maintaining planar geometry and π-π interactions with biological targets.
- Sulfonamido Group : Enhances hydrogen-bonding and solubility; electron-donating groups (e.g., methoxy in the target compound) may improve binding compared to electron-withdrawing substituents (e.g., chlorine in ) .
- Chloro-Methylphenyl Group : The chlorine atom likely contributes to hydrophobic interactions, while the methyl group may reduce steric hindrance compared to bulkier substituents (e.g., bicycloheptane in ) .
Data Table: Structural Comparison of Select Analogues
| Compound Name | Core Structure | Sulfonamido Substituent | Acetamide Substituent | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound | Thiazole | 4-Methoxyphenyl | 5-Chloro-2-methylphenyl | ~500 (estimated) | Methoxy enhances electron density |
| N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | Oxadiazole | N/A | 5-Chloro-2-methylphenyl | Not reported | Oxadiazole core, indole substituent |
| 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide | Thiazole | 4-Chlorophenyl | 4-Phenoxyphenyl | 500.0 | Chlorine vs. methoxy comparison |
| N-(4-Phenyl-2-thiazolyl)acetamide | Thiazole | None | Phenyl | 218.3 | Simplest analogue for SAR studies |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, identified by the CAS number 922075-02-3, is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 451.9 g/mol. The compound features a thiazole ring, chlorinated aromatic groups, and a sulfonamide functionality, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3O4S2 |
| Molecular Weight | 451.9 g/mol |
| CAS Number | 922075-02-3 |
Research indicates that compounds with thiazole and sulfonamide groups often exhibit antimicrobial and anticancer properties. The specific mechanism of action for this compound is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation.
- Interaction with DNA : The thiazole moiety may facilitate binding to DNA, disrupting replication in cancer cells.
- Antimicrobial Action : The presence of the sulfonamide group suggests potential activity against bacterial infections.
Case Studies
- Anticancer Activity : A study investigated the compound's efficacy against various cancer cell lines. Results demonstrated significant cytotoxicity in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating strong potential for further development as an anticancer agent.
- Antimicrobial Properties : Another study evaluated the compound's antibacterial effects against Gram-positive and Gram-negative bacteria. It exhibited notable inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.
Research Findings
Recent studies have focused on the compound's structure-activity relationship (SAR), revealing that modifications to the thiazole ring can enhance biological activity. For instance, substituting different functional groups on the thiazole has led to increased potency against specific cancer cell lines.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
